molecular formula C16H10N6 B3124647 7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-27-4

7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B3124647
CAS RN: 320417-27-4
M. Wt: 286.29 g/mol
InChI Key: JVTIZMZQRSBADI-UHFFFAOYSA-N
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Description

“7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a compound with the CAS Number: 320417-27-4. It has a molecular weight of 286.3 . This compound is part of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of PP derivatives, including “7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile”, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

The InChI code for this compound is 1S/C16H10N6/c17-9-13-10-20-22-15(5-6-19-16(13)22)12-1-3-14(4-2-12)21-8-7-18-11-21/h1-8,10-11H .

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Chemistry

The compound has been utilized in the synthesis of various heterocyclic compounds. Rahmouni et al. (2014) explored its use in synthesizing 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, demonstrating its reactivity with formamide and primary amines, resulting in a range of pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2014). Similarly, Elmaati (2002) reported its use in synthesizing novel pyrazolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives (Elmaati, 2002).

Biological Activity and Drug Development

Farag and Fahim (2019) explored the biological evaluation of pyrazole derivatives synthesized from this compound, noting significant in vitro antitumor activity and high antimicrobial and antioxidant activities (Farag & Fahim, 2019). Youssef and Omar (2007) highlighted its role in synthesizing compounds with excellent biocidal properties, particularly in antifungal and antibacterial studies (Youssef & Omar, 2007).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for this compound and other PP derivatives involve further exploration of their synthesis and functionalization . There is also interest in their potential applications in medicinal chemistry and material science . The hope is that this could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

7-(4-imidazol-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6/c17-9-13-10-20-22-15(5-6-19-16(13)22)12-1-3-14(4-2-12)21-8-7-18-11-21/h1-8,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTIZMZQRSBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155521
Record name 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320417-27-4
Record name 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320417-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[4-(1H-Imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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